molecular formula C16H20ClNO3 B11305618 4-butyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one

4-butyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B11305618
M. Wt: 309.79 g/mol
InChI Key: VHRDZSZXCHXPTP-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a butyl group, a chloro substituent, a dimethylamino methyl group, and a hydroxy group attached to the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one.

    Dimethylamino Methylation: The key step involves the introduction of the dimethylamino methyl group. This can be achieved through a Mannich reaction, where the chromen-2-one derivative reacts with formaldehyde and dimethylamine under acidic conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chloro substituent can be reduced to form a corresponding hydrocarbon.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-butyl-6-chloro-8-[(dimethylamino)methyl]-7-oxo-2H-chromen-2-one.

    Reduction: Formation of 4-butyl-6-chloro-8-[(dimethylamino)methyl]-2H-chromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-butyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one: Similar structure with a diethylamino group instead of a dimethylamino group.

    4-butyl-6-chloro-8-[(dimethylamino)methyl]-7-methoxy-2H-chromen-2-one: Similar structure with a methoxy group instead of a hydroxy group.

Uniqueness

4-butyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino methyl group enhances its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

4-butyl-6-chloro-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one

InChI

InChI=1S/C16H20ClNO3/c1-4-5-6-10-7-14(19)21-16-11(10)8-13(17)15(20)12(16)9-18(2)3/h7-8,20H,4-6,9H2,1-3H3

InChI Key

VHRDZSZXCHXPTP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN(C)C

Origin of Product

United States

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